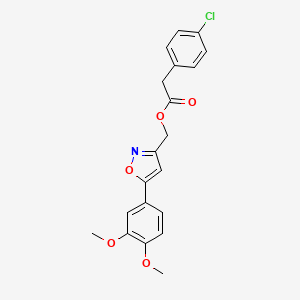

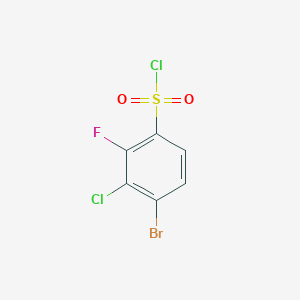

![molecular formula C15H12N4O5S B2925596 5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide CAS No. 921860-46-0](/img/structure/B2925596.png)

5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule that contains several functional groups and rings, including a nitro group (-NO2), a tetrahydrofuran ring, an oxadiazole ring, and a benzo[b]thiophene ring. These components are common in many pharmaceuticals and materials due to their diverse chemical properties .

Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. For example, the nitro group is often involved in redox reactions, while the oxadiazole ring might participate in nucleophilic substitution reactions .Scientific Research Applications

Coordination Networks and Nonlinear Optical Properties

Research into tetrazolate-based tectons, including structures related to the query compound, has led to the development of chiral coordination networks with significant second harmonic generation (SHG) efficiencies. These materials have potential applications in the field of nonlinear optics and photonic devices due to their ability to alter the frequency of light. The structural diversity and substituent effects on these materials highlight their versatility in designing materials with specific optical properties (Liao et al., 2013).

Antidiabetic Activity

Compounds containing the oxadiazole ring have been synthesized and evaluated for their antidiabetic activity, demonstrating the potential of such structures in pharmaceutical applications. This includes the development of N-substituted-6-methyl-4-{4-[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methoxyphenyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamides, which have shown promising results in α-amylase inhibition assays, indicating their potential as antidiabetic agents (Lalpara et al., 2021).

Energetic Materials

The combination of nitroaminofurazan and oxadiazole rings has led to the synthesis of energetic materials with good thermal stabilities and acceptable sensitivity values. These materials are compared favorably with RDX, suggesting their potential use in explosives and propellants. The design and synthesis of these materials are critical in developing high-performance energetic materials (Tang et al., 2015).

Antimicrobial Evaluation

Derivatives incorporating the oxadiazole ring have been synthesized and evaluated for their antimicrobial properties. This includes compounds with potential applications in treating bacterial and fungal infections. The structural elements and functional groups associated with these compounds play a crucial role in their biological activity, demonstrating the importance of heterocyclic chemistry in developing new antimicrobial agents (Talupur et al., 2021).

Mechanism of Action

Target of Action

The primary target of this compound is the protein aldose reductase . Aldose reductase is an enzyme involved in the polyol pathway, a two-step process that converts glucose to sorbitol and then fructose. This pathway is activated when glucose concentration is high in cells, such as in individuals with diabetes.

Mode of Action

The large discrepancy between the two nitro O-N-N bond angles may be attributed to intra-molecular N-H⋯O hydrogen bonding involving one of the nitro O atoms as the acceptor .

Biochemical Pathways

The compound affects the polyol pathway by interacting with aldose reductase . This could potentially lead to changes in the concentrations of sorbitol and fructose in cells.

properties

IUPAC Name |

5-nitro-N-[5-(oxolan-2-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O5S/c20-13(16-15-18-17-14(24-15)10-2-1-5-23-10)12-7-8-6-9(19(21)22)3-4-11(8)25-12/h3-4,6-7,10H,1-2,5H2,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYVMOPLIJRFFBO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-nitro-N-(5-(tetrahydrofuran-2-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-N-[2-chloro-5-(diethylsulfamoyl)phenyl]propanamide](/img/structure/B2925514.png)

![Tert-butyl N-[2-(aminomethyl)-5,5-dioxo-5lambda6-thiaspiro[3.5]nonan-8-yl]carbamate](/img/structure/B2925516.png)

![4-(2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)acetamido)benzamide](/img/structure/B2925517.png)

![(2R)-2-[3-(Methoxymethyl)phenyl]propan-1-ol](/img/structure/B2925524.png)

![Ethyl 6-oxo-4-oxaspiro[2.4]heptane-7-carboxylate](/img/structure/B2925529.png)

![N-{[5-(allylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}-4-chlorobenzenesulfonamide](/img/structure/B2925535.png)